molecular formula C22H23ClN4O5 B11554127 Ethyl 4-[(3E)-3-({[(3-chloro-2-methylphenyl)carbamoyl]formamido}imino)butanamido]benzoate

Ethyl 4-[(3E)-3-({[(3-chloro-2-methylphenyl)carbamoyl]formamido}imino)butanamido]benzoate

Cat. No.: B11554127
M. Wt: 458.9 g/mol
InChI Key: XODHCBOHZZEEHA-LGJNPRDNSA-N
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Description

Ethyl 4-[(3E)-3-({[(3-chloro-2-methylphenyl)carbamoyl]formamido}imino)butanamido]benzoate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a benzoate ester linked to a butanamido group, which is further connected to a formamido-imino structure. The presence of a chloro-substituted phenyl group adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3E)-3-({[(3-chloro-2-methylphenyl)carbamoyl]formamido}imino)butanamido]benzoate typically involves multiple steps:

    Formation of the Benzoate Ester: This can be achieved by esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst.

    Introduction of the Butanamido Group: This step involves the reaction of the benzoate ester with butanoyl chloride in the presence of a base such as pyridine.

    Attachment of the Formamido-Imine Structure: This involves the reaction of the intermediate with formamide and an appropriate dehydrating agent.

    Incorporation of the Chloro-Substituted Phenyl Group: This final step involves the reaction of the intermediate with 3-chloro-2-methylphenyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The chloro-substituted phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3E)-3-({[(3-chloro-2-methylphenyl)carbamoyl]formamido}imino)butanamido]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The chloro-substituted phenyl group can enhance binding affinity through hydrophobic interactions, while the formamido-imine structure can participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: Similar ester structure but lacks the complex side chains.

    N-(3-chloro-2-methylphenyl)formamide: Shares the chloro-substituted phenyl group but lacks the ester and butanamido groups.

Uniqueness

Ethyl 4-[(3E)-3-({[(3-chloro-2-methylphenyl)carbamoyl]formamido}imino)butanamido]benzoate is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both ester and amide linkages, along with the chloro-substituted phenyl group, makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C22H23ClN4O5

Molecular Weight

458.9 g/mol

IUPAC Name

ethyl 4-[[(3E)-3-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]butanoyl]amino]benzoate

InChI

InChI=1S/C22H23ClN4O5/c1-4-32-22(31)15-8-10-16(11-9-15)24-19(28)12-13(2)26-27-21(30)20(29)25-18-7-5-6-17(23)14(18)3/h5-11H,4,12H2,1-3H3,(H,24,28)(H,25,29)(H,27,30)/b26-13+

InChI Key

XODHCBOHZZEEHA-LGJNPRDNSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)/C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)C

Origin of Product

United States

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